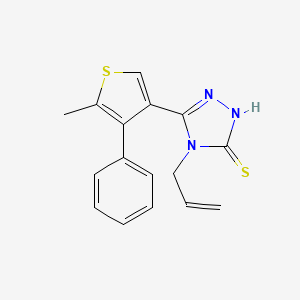

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

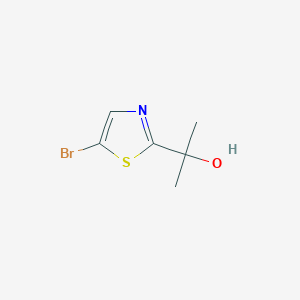

The compound "4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The specific compound also contains an allyl group, a phenyl group, and a thienyl group, which may contribute to its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or hydrazine derivatives with various electrophiles. For example, the synthesis of a related compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies may be applicable to the compound , with modifications to the starting materials to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the structure of "4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one" was characterized using FT-IR, 1H NMR, UV-vis spectra, and XRD, and theoretical calculations were performed using DFT and HF methods . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including iodocyclization, as demonstrated by the study of "4-allyl-5-phenyl-1,2,4-triazole-3-thione" . The interaction with iodine led to the formation of cyclization products, which were characterized by NMR spectroscopy. The reactivity of the triazole ring and its substituents can lead to a diverse range of chemical transformations, which can be exploited for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesized compounds in the study of "5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols" were characterized as crystalline substances, odorless, insoluble in water, and soluble in organic solvents . These properties are crucial for the application of these compounds in biological systems and for their formulation as potential drugs.

Scientific Research Applications

Anticancer Activity

- Scientific Field : Pharmacology and Oncology .

- Summary of Application : Compounds similar to “4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol”, specifically 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have been synthesized and tested for their anticancer activity .

- Methods of Application : These compounds were prepared in three steps, starting from substituted anilines. Their anticancer activity was tested against nine panels of 58 cancer cell lines at a concentration of 10−5 M .

- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Antifungal Activity

- Scientific Field : Microbiology and Pharmacology .

- Summary of Application : Derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol, which is structurally similar to “4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol”, have been synthesized and studied for their biological activity, including antifungal properties .

- Methods of Application : These compounds were synthesized using dl-malic acid under microwave irradiation. They were then tested with several alkylating agents .

- Results : The synthesized compounds exhibited prominent results against Gram-positive and Gram-negative bacteria, as well as antifungal activities, when compared with standard drugs .

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Scientific Field : Organic Chemistry .

- Summary of Application : The allyl–allyl cross-coupling reaction is a significant cross-coupling reaction that provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .

- Methods of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Protein Structure Prediction with AlphaFold

- Scientific Field : Bioinformatics and Drug Discovery .

- Summary of Application : Google DeepMind’s AlphaFold 3 is an AI model that can predict the structure and interactions of all life’s molecules with unprecedented accuracy .

- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .

Applications of Silica-Based Nanoparticles

- Scientific Field : Nanotechnology .

- Summary of Application : Silica-based nanoparticles have a wide range of applications in various fields, including drug delivery, biosensing, and catalysis .

- Methods of Application : These nanoparticles can be synthesized through various methods, such as sol-gel process, microemulsion process, and flame synthesis. The properties of these nanoparticles can be tuned by varying the synthesis conditions .

- Results : The use of silica-based nanoparticles has led to significant advancements in various fields. For instance, in drug delivery, these nanoparticles can be used to deliver drugs to specific sites in the body, thereby improving the efficacy of the treatment .

Synthesis of Terpenes

- Scientific Field : Organic Chemistry .

- Summary of Application : The allyl–allyl cross-coupling reaction is a significant cross-coupling reaction that provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes .

- Methods of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

properties

IUPAC Name |

3-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c1-3-9-19-15(17-18-16(19)20)13-10-21-11(2)14(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYPBMIYEQSDDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C2=NNC(=S)N2CC=C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

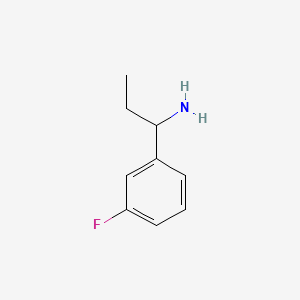

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

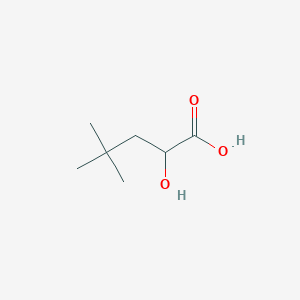

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

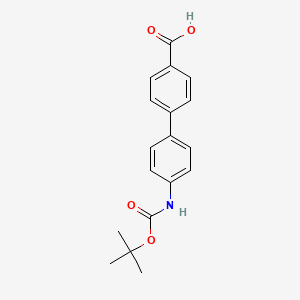

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)